3-(2-Thienyl)acrylic acid

Catalog No.
S1487126
CAS No.
1124-65-8
M.F
C7H6O2S
M. Wt
154.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Thienyl)acrylic acid

CAS Number

1124-65-8

Product Name

3-(2-Thienyl)acrylic acid

IUPAC Name

(E)-3-thiophen-2-ylprop-2-enoic acid

Molecular Formula

C7H6O2S

Molecular Weight

154.19 g/mol

InChI

InChI=1S/C7H6O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3+

InChI Key

KKMZQOIASVGJQE-ONEGZZNKSA-N

SMILES

C1=CSC(=C1)C=CC(=O)O

Synonyms

3-(2-Thienyl)-2-propenoic Acid; 2-Thiopheneacrylic Acid; 2-Thienylacrylic Acid; 3-(2-Thienyl)propenoic Acid; 3-(Thien-2-yl)acrylic Acid; 3-(Thiophene-2-yl)acrylic Acid; 3-Thiophen-2-ylacrylic Acid; NSC 4247

Canonical SMILES

C1=CSC(=C1)C=CC(=O)O

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)O

Synthesis and Characterization:

3-(2-Thienyl)acrylic acid is a heterocyclic organic compound with potential applications in various scientific fields. Its synthesis has been reported in several studies, often involving the Knoevenagel condensation reaction between thiophene-2-carboxaldehyde and malonic acid. [, ] The resulting product can be further purified using techniques like recrystallization or chromatography.

Potential Applications:

Research suggests that 3-(2-Thienyl)acrylic acid may hold promise in various scientific areas, including:

  • Polymer Chemistry: The presence of the acrylic acid group makes this compound a potential monomer for the synthesis of functional polymers. Studies have explored its incorporation into copolymers with different monomers to achieve desired properties like thermal stability, electrical conductivity, and biodegradability. [, ]
  • Medicinal Chemistry: Some studies have investigated the potential biological activities of 3-(2-Thienyl)acrylic acid and its derivatives. However, more research is needed to understand its therapeutic potential and any associated mechanisms of action. []
  • Material Science: The unique properties of 3-(2-Thienyl)acrylic acid, including its reactivity and potential for self-assembly, could be explored for the development of novel functional materials. However, further research is needed to explore its specific applications in this field.

3-(2-Thienyl)acrylic acid is an organic compound characterized by the presence of a thienyl group attached to an acrylic acid structure. Its chemical formula is C₇H₆O₂S, and it possesses a molecular weight of approximately 154.19 g/mol. The compound features a double bond between the second and third carbon atoms, which is typical of acrylic acids, and a thiophene ring that contributes to its unique properties. The thienyl group, derived from thiophene, imparts distinct electronic and steric characteristics to the molecule, making it of interest in various chemical and biological applications .

Typical of carboxylic acids and alkenes:

  • Esterification: Reacting with alcohols in the presence of an acid catalyst can yield esters.
  • Reduction: The double bond can be reduced to form saturated compounds.
  • Aldol Condensation: It may participate in aldol reactions, leading to larger carbon frameworks.
  • Michael Addition: This compound can act as an electrophile in Michael addition reactions with nucleophiles, forming new carbon-carbon bonds.

These reactions are significant for synthesizing more complex organic molecules or modifying the compound for specific applications .

Research indicates that 3-(2-thienyl)acrylic acid exhibits various biological activities. It has shown potential as an anti-inflammatory agent and may possess antimicrobial properties. The compound's structure allows it to interact with biological targets, influencing cellular processes. For instance, studies have demonstrated its ability to inhibit certain enzymes associated with inflammatory pathways, suggesting its utility in therapeutic contexts .

The synthesis of 3-(2-thienyl)acrylic acid can be achieved through several methods:

  • Condensation Reactions: One common method involves the condensation of thiophene derivatives with acrylonitrile followed by hydrolysis.
  • Michael Addition: The reaction of thiophene derivatives with acrylic acid under basic conditions can yield 3-(2-thienyl)acrylic acid.
  • Direct Synthesis from Thiophene: Starting from thiophene and acrylic acid or its derivatives, this method utilizes various catalysts or reagents to facilitate the reaction.

These methods allow for the efficient production of 3-(2-thienyl)acrylic acid with varying yields depending on the conditions used .

3-(2-Thienyl)acrylic acid finds applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored for use in anti-inflammatory and antimicrobial drugs.
  • Material Science: Its unique properties make it suitable for incorporation into polymers or as a precursor for novel materials.
  • Analytical Chemistry: It has been used as a matrix in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), enhancing the analysis of various compounds .

Studies on the interactions of 3-(2-thienyl)acrylic acid reveal its potential as a ligand in coordination chemistry. For example, it has been shown to coordinate with metal ions, forming complexes that exhibit interesting properties. These interactions are crucial for understanding its behavior in biological systems and its potential applications in catalysis and material science .

Several compounds share structural similarities with 3-(2-thienyl)acrylic acid. Here are some notable examples:

Compound NameStructure TypeNotable Features
2-Thiophenecarboxylic AcidCarboxylic AcidExhibits strong aromatic character; less reactive than acrylic acids.
3-(Furyl)acrylic AcidAcrylic AcidContains a furan ring; different electronic properties compared to thienyl.
2-Cyano-3-(2-thienyl)acrylic AcidAcrylic Acid DerivativeUsed as a MALDI matrix; functionalized with cyano group enhancing reactivity.

The uniqueness of 3-(2-thienyl)acrylic acid lies in its specific thienyl substitution on the acrylic backbone, which influences its reactivity and biological activity compared to these similar compounds .

XLogP3

1.7

UNII

INO5ATY68D

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1124-65-8
15690-25-2

Wikipedia

(E)-2-thiopheneacrylic acid

Dates

Modify: 2023-08-15

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